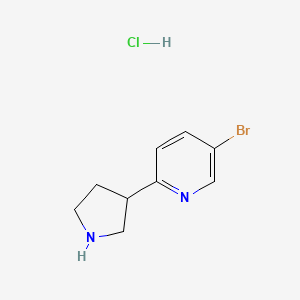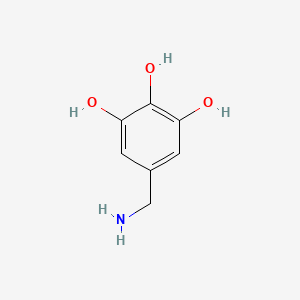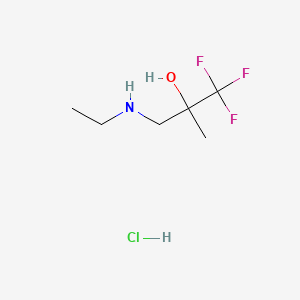
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride is a chemical compound with a unique structure that includes an ethylamino group, a trifluoromethyl group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride typically involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with target proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
3-(Ethylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride can be compared with other similar compounds such as:
- 3-(Methylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 3-(Propylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
- 3-(Butylamino)-1,1,1-trifluoro-2-methylpropan-2-olhydrochloride
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the amino group. The differences in the alkyl chain length can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C6H13ClF3NO |
|---|---|
Peso molecular |
207.62 g/mol |
Nombre IUPAC |
3-(ethylamino)-1,1,1-trifluoro-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-3-10-4-5(2,11)6(7,8)9;/h10-11H,3-4H2,1-2H3;1H |
Clave InChI |
SRMIIMOEVQMBRL-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(C)(C(F)(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


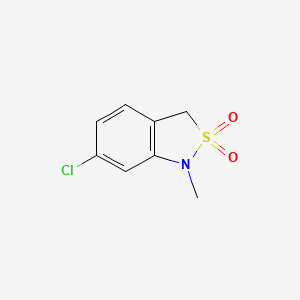


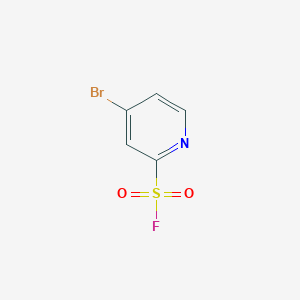
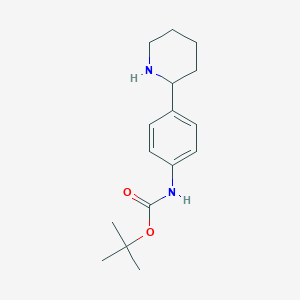
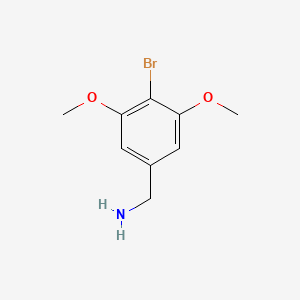

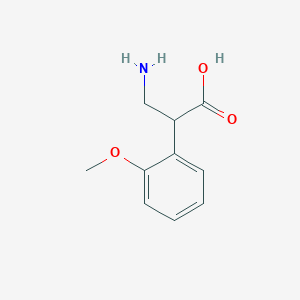
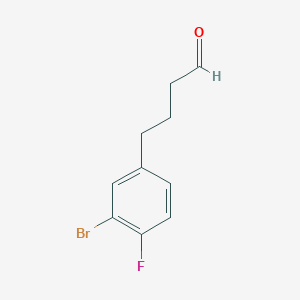
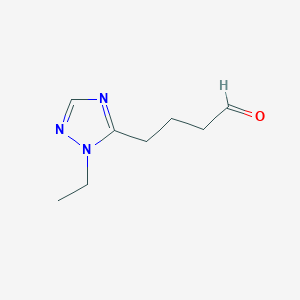
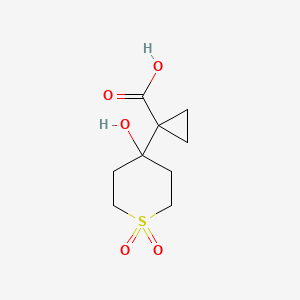
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
